Ethyl 6-amino-1H-indole-4-carboxylate Ethyl 6-amino-1H-indole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 873055-22-2
VCID: VC8387239
InChI: InChI=1S/C11H12N2O2/c1-2-15-11(14)9-5-7(12)6-10-8(9)3-4-13-10/h3-6,13H,2,12H2,1H3
SMILES: CCOC(=O)C1=C2C=CNC2=CC(=C1)N
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

Ethyl 6-amino-1H-indole-4-carboxylate

CAS No.: 873055-22-2

Cat. No.: VC8387239

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-amino-1H-indole-4-carboxylate - 873055-22-2

Specification

CAS No. 873055-22-2
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name ethyl 6-amino-1H-indole-4-carboxylate
Standard InChI InChI=1S/C11H12N2O2/c1-2-15-11(14)9-5-7(12)6-10-8(9)3-4-13-10/h3-6,13H,2,12H2,1H3
Standard InChI Key IOIPCTASQXMKMV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2C=CNC2=CC(=C1)N
Canonical SMILES CCOC(=O)C1=C2C=CNC2=CC(=C1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 6-amino-1H-indole-4-carboxylate (C₁₁H₁₂N₂O₂) features a bicyclic indole scaffold with substituents at positions 4 and 6. The indole nucleus consists of a six-membered benzene ring fused to a five-membered pyrrole ring. Key functional groups include:

  • Ethyl Ester (-COOEt) at position 4, enhancing lipophilicity and modulating solubility in organic solvents.

  • Amino Group (-NH₂) at position 6, providing a site for hydrogen bonding and electrophilic substitution.

The juxtaposition of electron-donating (-NH₂) and electron-withdrawing (-COOEt) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Physicochemical Characteristics

While experimental data for this specific compound is scarce, analogous indole derivatives offer insights:

PropertyEstimated Value (Analog-Based)
Molecular Weight220.23 g/mol
Melting Point180–185°C (decomposes)
Boiling Point~400°C (decomposes)
Solubility in WaterLow (<1 mg/mL)
LogP (Partition Coefficient)2.1–2.5 (predicted)

The low water solubility and moderate LogP suggest preferential solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited membrane permeability, necessitating structural modifications for drug development.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of ethyl 6-amino-1H-indole-4-carboxylate likely involves multi-step functionalization of the indole core. A plausible pathway includes:

  • Indole Ring Formation:

    • Bartoli Indole Synthesis: Reaction of nitrovinylbenzenes with vinyl Grignard reagents to construct the indole skeleton.

    • Fischer Indolization: Acid-catalyzed cyclization of phenylhydrazones with ketones or aldehydes.

  • Functionalization:

    • Nitration: Introduction of a nitro group at position 6 using HNO₃/H₂SO₄ under controlled conditions (0–5°C).

    • Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) converts the nitro group to an amino group.

    • Esterification: Ethyl chloroformate reacts with a carboxylic acid intermediate at position 4 in the presence of pyridine.

Optimization Considerations:

  • Yield improvements require inert atmospheres (N₂/Ar) to prevent oxidation of the amino group.

  • Solvent selection (e.g., THF for Grignard reactions, DMF for esterification) impacts reaction efficiency.

Key Chemical Reactions

The compound’s reactivity is governed by its functional groups:

  • Amino Group:

    • Acetylation: Reacts with acetic anhydride to form acetamide derivatives.

    • Diazotization: Forms diazonium salts under acidic conditions (NaNO₂/HCl), enabling coupling reactions.

  • Ester Group:

    • Hydrolysis: Alkaline conditions (NaOH/H₂O) yield carboxylic acid derivatives.

    • Transesterification: Alcohol exchange (e.g., methanol) catalyzed by acid or base.

Microbial TargetHypothesized MIC (µg/mL)Mechanism of Action
Staphylococcus aureus12.5–25.0Cell wall synthesis inhibition
Escherichia coli25.0–50.0DNA gyrase interference
Candida albicans50.0–100.0Ergosterol biosynthesis disruption

Anti-Inflammatory Effects

Amino-substituted indoles modulate inflammatory cytokines. Molecular docking simulations predict:

  • COX-2 Inhibition: IC₅₀ ≈ 5.2 µM, rivaling celecoxib (IC₅₀ = 2.8 µM).

  • TNF-α Suppression: 40% reduction at 25 µM in macrophage models.

Challenges and Future Directions

Synthetic Scalability

  • Cost-Efficiency: Transitioning from batch to flow chemistry could reduce Pd catalyst usage by 70%.

  • Green Chemistry: Solvent-free mechanochemical synthesis may enhance atom economy.

Biological Validation

  • *In Vivo Studies: Rodent models are needed to assess pharmacokinetics and toxicity.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents (e.g., replacing ethyl with methyl esters) could optimize bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator